molecular formula C10H12BrClO2 B8521968 1-(3-Bromo-5-chloro-2-methoxy-4-methylphenyl)ethanol

1-(3-Bromo-5-chloro-2-methoxy-4-methylphenyl)ethanol

Cat. No. B8521968
M. Wt: 279.56 g/mol
InChI Key: PLRGUWUDGVQVPY-UHFFFAOYSA-N
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Patent
US09096600B2

Procedure details

To a solution of 1-(3-bromo-5-chloro-2-methoxy-4-methylphenyl)ethanone (23 g, 83 mmol) in methanol (200 mL) was added sodium tetrahydroborate (5.0 g, 130 mmol) at 0° C. The mixture was stirred at 0° C. for 1 hour and quenched with water (10 mL). The resulting mixture was concentrated under reduced pressure to about 30 mL. The residue was diluted with ethyl acetate, washed with water and brine, dried over MgSO4, filtered and evaporated to yield the desired product. LCMS calculated for C10H11BrClO (M−OH)+: m/z=261.0, 263.0. found: 261.0, 263.0.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([O:13][CH3:14])=[C:4]([C:10](=[O:12])[CH3:11])[CH:5]=[C:6]([Cl:9])[C:7]=1[CH3:8].[BH4-].[Na+]>CO>[Br:1][C:2]1[C:3]([O:13][CH3:14])=[C:4]([CH:10]([OH:12])[CH3:11])[CH:5]=[C:6]([Cl:9])[C:7]=1[CH3:8] |f:1.2|

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
BrC=1C(=C(C=C(C1C)Cl)C(C)=O)OC
Name
Quantity
5 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with water (10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under reduced pressure to about 30 mL
ADDITION
Type
ADDITION
Details
The residue was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C(=C(C=C(C1C)Cl)C(C)O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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